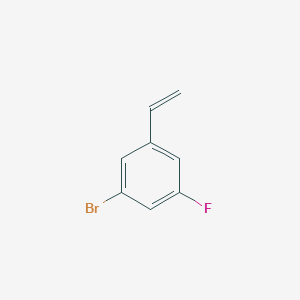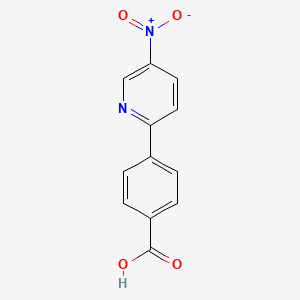
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method is the free radical bromination of methyl groups . Another method involves the reaction of an appropriate precursor with bromine or a bromine-containing compound .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds are reactive and can undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure. For example, they can range from solids to liquids at room temperature, and their solubility in water can also vary .Wissenschaftliche Forschungsanwendungen
Synthesis of Chelating Ligands
4’-(Bromomethyl)-2-chloro-1,1’-biphenyl: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group. These ligands are significant due to their ability to form stable complexes with various metals, which is crucial in catalysis and material science .
Preparation of Tetrazole Derivatives
This compound is instrumental in preparing tetrazole derivatives, such as 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . Tetrazoles are known for their application in pharmaceuticals, with several compounds exhibiting antihypertensive properties .
Electrochemical Bromination
The electrochemical bromination of alkenes is another area where 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could be applied. This process is a greener alternative to traditional bromination methods, reducing waste and avoiding the use of hazardous reagents .
Photosensitizer Synthesis
The compound is also used in synthesizing second-generation photosensitizers like temoporfin. These photosensitizers are used in photodynamic therapy, a treatment method for certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.
Mode of Action
In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .
Biochemical Pathways
Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.
Result of Action
Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .
Action Environment
The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBAAKKXGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)
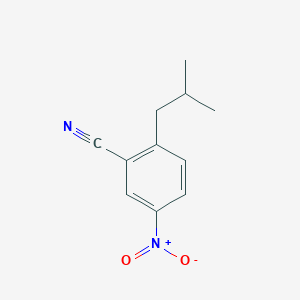
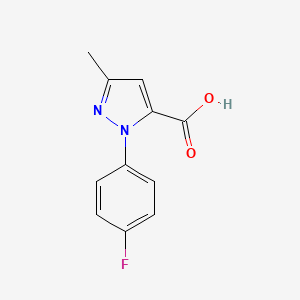
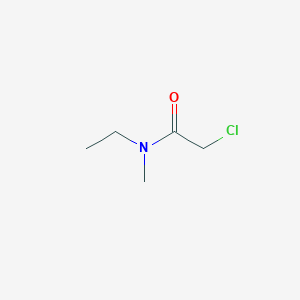
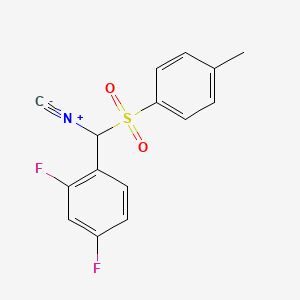
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

